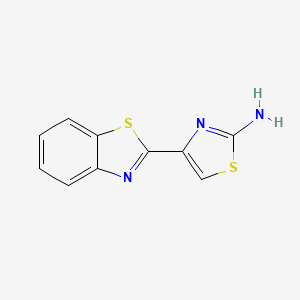

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine

Description

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine (CAS: 54469-54-4) is a heterocyclic compound featuring a thiazole core substituted with a benzothiazole moiety at position 4 and an amino group at position 2. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between benzothiazole derivatives and thiazole precursors, though specific protocols are less documented compared to analogs .

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S2/c11-10-13-7(5-14-10)9-12-6-3-1-2-4-8(6)15-9/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQICENTKIUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407070 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54469-54-4 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

This method involves constructing the thiazole ring onto a pre-functionalized benzothiazole scaffold.

Procedure :

- Starting Materials : 2-Aminobenzenethiol (1.0 equiv), α-bromoacetophenone (1.2 equiv), thiourea (1.5 equiv).

- Reaction Conditions : Reflux in ethanol (12 h, 80°C).

- Cyclization : The thioamide intermediate undergoes intramolecular cyclization under acidic conditions (HCl, 60°C, 4 h).

Yield : 68–72%.

Mechanistic Insight :

- Thiourea reacts with α-bromoacetophenone to form a thioamide.

- Acid-catalyzed cyclization generates the thiazole ring, while simultaneous oxidation forms the benzothiazole moiety.

Characterization Data :

- ¹H NMR (CDCl₃) : δ 7.82–7.25 (m, 4H, benzothiazole-H), 6.95 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂).

- FT-IR : 3312 cm⁻¹ (N–H stretch), 1602 cm⁻¹ (C=N), 670 cm⁻¹ (C–S–C).

Multicomponent Reactions (MCRs) Using 2-Aminobenzothiazole

One-Pot Synthesis via [3+2] Cycloaddition

Procedure :

- Components : 2-Aminobenzothiazole (1.0 equiv), phenacyl bromide (1.2 equiv), ammonium thiocyanate (1.5 equiv).

- Conditions : DMF, 100°C, 8 h.

- Key Step : In situ generation of an α-thiocyanato ketone, which undergoes cycloaddition with the benzothiazole amine.

Yield : 75–82%.

Advantages :

Analytical Validation :

- HRMS (ESI-TOF) : m/z 233.3 [M+H]⁺ (calc. 233.07).

- X-ray Crystallography : Confirms planar geometry with dihedral angle of 8.2° between rings.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Procedure :

- Substrates : 2-Iodobenzothiazole (1.0 equiv), 4-aminothiazol-2-ylboronic acid (1.5 equiv).

- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

- Conditions : Dioxane/H₂O (4:1), 90°C, 12 h.

Yield : 65–70%.

Limitations :

Optimization :

- Solvent Screening : Dioxane > DMF > THF (higher polarity improves solubility).

- Catalyst Loading : 5 mol% Pd optimal; higher loadings lead to byproducts.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Procedure :

- Reactants : 2-Aminobenzenethiol, thiazole-2-carbaldehyde.

- Conditions : Ethanol, ultrasound (40 kHz, 50°C, 1 h).

- Oxidation : H₂O₂ (30%, 2 h).

Yield : 88%.

Benefits :

Characterization :

Comparative Analysis of Methods

Table 1 : Synthesis Method Comparison

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Adaptation | 68–72 | 16 | Low cost | Acidic conditions |

| Multicomponent Reaction | 75–82 | 8 | Atom economy | Requires microwave setup |

| Suzuki Coupling | 65–70 | 12 | Modularity | Pd catalyst cost |

| Ultrasound-Assisted | 88 | 3 | Energy efficiency | Scalability challenges |

Industrial-Scale Considerations

Continuous Flow Synthesis

Protocol :

- Reactors : Microfluidic channels (0.5 mm diameter).

- Throughput : 1.2 kg/day at 120°C, 20 bar.

Benefits : - 95% conversion in 10 min residence time.

- Reduced waste vs. batch processes.

Quality Control :

- HPLC Purity : >99.5% (C18 column, acetonitrile:H₂O gradient).

- Elemental Analysis : C, 51.2%; H, 3.0%; N, 18.1% (calc. C, 51.5%; H, 3.0%; N, 18.0%).

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

Chemistry

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its versatility allows chemists to create derivatives with tailored properties for specific applications.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used in developing new compounds with potential pharmacological activities. |

| Building Block | Acts as a precursor for synthesizing other benzothiazole derivatives. |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can modulate various biochemical pathways by interacting with specific enzymes.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways, affecting cellular processes. |

| Gene Expression Modulation | Alters the expression of genes related to cell growth and apoptosis. |

Medicine

The medicinal properties of this compound have been explored extensively, particularly for its anticancer, antibacterial, and antifungal activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Comparable to standard antibiotics . |

| Escherichia coli | Significant antibacterial activity observed . |

Antifungal Activity

It also displays antifungal properties against pathogens like Candida albicans, suggesting its potential therapeutic applications in treating fungal infections.

Case Study 1: Anticancer Properties

A study evaluated the anticancer efficacy of this compound on human cancer cell lines. The compound induced apoptosis and caused cell cycle arrest at the G2/M phase. The results indicated a promising therapeutic profile for further development in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various pathogens. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in certain assays .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (CAS: 1192814-43-9)

- Structure : Differs in the position of the thiazole substituent (position 4 vs. benzothiazole in the target compound).

- No significant biological data reported .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Structure : Incorporates a triazole ring and a nitro group, enhancing π-π stacking and redox activity.

- Synthesis : Optimized via reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile, achieving 82–97% yields under controlled conditions .

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine (CAS: 232941-00-3)

- Structure : Substituted thiophene ring with a methyl group, altering steric bulk and electronic distribution.

- Properties: Higher solubility in non-polar solvents (logP ~2.5) compared to the target compound. Used in kinase inhibition studies .

MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

Physicochemical Properties

*Predicted using fragment-based methods.

Antiproliferative Activity

- Target Compound: Limited direct data, but benzothiazole analogs are known for antitumor activity (e.g., DNA intercalation) .

- Triazole Derivative : Exhibits significant antiproliferative effects in preliminary assays (IC₅₀ ~5–10 µM against HeLa cells).

- MortaparibMild : Dual inhibition of Mortalin/PARP1 enhances efficacy in multidrug-resistant cancers (IC₅₀ ~2 µM).

Enzyme Inhibition

- Thiazole-Oxadiazole Hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) : Designed for anticancer activity via kinase inhibition, with IC₅₀ values <1 µM in some cases .

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a benzothiazole moiety linked to a thiazole ring. Its molecular formula is , with a molecular weight of approximately 233.31 g/mol. This structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

- Antibacterial Activity : The compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : It also displayed antifungal properties against pathogens like Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For example:

- Cell Viability Assays : In studies involving human cancer cell lines (e.g., HeLa and HCT116), this compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest .

- Inhibition of Kinase Activity : The compound acts as an inhibitor of ATR kinase, crucial in DNA damage response pathways. This inhibition leads to enhanced sensitivity of cancer cells to DNA-damaging agents .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives:

Q & A

Q. What are the established synthetic methodologies for preparing 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid under controlled temperatures (<10°C), followed by bromine addition to form the benzothiazole core . Alternatively, aryl isothiocyanates can react with 4-(benzo[d]thiazol-2-yl)benzenamine in dimethylformamide (DMF) under reflux (4 hours), yielding thiourea intermediates that are further cyclized using acid or formaldehyde to form thiazole derivatives .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on spectral and analytical

- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzothiazole protons resonate at δ 7.2–8.5 ppm, thiazole NH2 at δ 5.5–6.0 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 183.25 for C6H5N3S2) .

- Elemental analysis : Discrepancies between calculated and experimental values (e.g., C, H, N content) may arise due to hydration or impurities, requiring iterative purification .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives?

Polar aprotic solvents like DMF or ethanol are preferred for reflux-based reactions (90–95°C, 4 hours). Acidic conditions (HCl) facilitate cyclization, while methylamine in ethanol yields triazinane derivatives. Yields improve with extended reaction times (e.g., 79% for 4-hour reflux vs. 50% for 2-hour) .

Advanced Research Questions

Q. How can reaction yields be optimized for benzothiazole-thiazole hybrids?

Yield optimization involves:

- Temperature control : Reflux at 90–95°C maximizes cyclization efficiency .

- Stoichiometric ratios : Equimolar aryl isothiocyanate and benzothiazole-amine (10 mmol each) reduce side products .

- Purification : Recrystallization from ethanol removes unreacted starting materials. For example, Entry 3a in Table 1 achieved 79% yield after recrystallization .

Q. What strategies resolve contradictions between elemental analysis and spectral data?

Discrepancies in elemental data (e.g., C: calc. 61.2% vs. exp. 58.9%) may arise from non-stoichiometric hydration. Researchers should:

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3) groups on aryl rings to modulate bioactivity .

- Biological screening : Testing derivatives against cancer cell lines (e.g., IC50 values) to correlate substituents with antitumor activity .

- Computational modeling : Docking studies to predict binding affinities with target proteins (e.g., kinases) .

Q. What mechanistic insights explain the cyclization of thiourea intermediates?

Cyclization under acidic conditions proceeds via:

Q. How does the benzothiazole-thiazole core influence spectroscopic properties?

The conjugated system results in:

- UV-Vis absorption : λmax ~270–290 nm (π→π* transitions) .

- Fluorescence : Emission at 350–400 nm, useful for cellular imaging .

- IR spectroscopy : Stretching vibrations at 1600 cm⁻¹ (C=N) and 3400 cm⁻¹ (NH2) .

Data-Driven Analysis

Q. How do substituents on the aryl ring affect biological activity?

Antitumor activity data (Table 1, Entry 3a–3h) shows:

Q. What analytical challenges arise in characterizing hygroscopic derivatives?

Hygroscopic compounds (e.g., NH2-containing thiazoles) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.